molecular formula C7H13NO2 B075043 N-Acetyl-N-(1-methylethyl)acetamide CAS No. 1563-85-5

N-Acetyl-N-(1-methylethyl)acetamide

Cat. No. B075043
CAS RN: 1563-85-5
M. Wt: 143.18 g/mol
InChI Key: WCEGPMFZWQIRAR-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-methylethyl)acetamide, also known as acetaminophenamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of acetaminophen, a widely used pain reliever, and fever reducer. N-Acetyl-N-(1-methylethyl)acetamide has been found to possess unique properties that make it a promising candidate for various scientific research applications.

Mechanism Of Action

The exact mechanism of action of N-Acetyl-N-(1-methylethyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and fever.

Biochemical And Physiological Effects

N-Acetyl-N-(1-methylethyl)acetamide has been found to possess similar biochemical and physiological effects as N-Acetyl-N-(1-methylethyl)acetamiden. It has been shown to reduce pain and fever without causing liver toxicity, making it a safer alternative.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Acetyl-N-(1-methylethyl)acetamide in lab experiments is its safety profile. Unlike N-Acetyl-N-(1-methylethyl)acetamiden, it does not cause liver toxicity, making it a safer alternative. However, one of the limitations is that its exact mechanism of action is not yet fully understood, which makes it difficult to study.

Future Directions

There are several future directions for the study of N-Acetyl-N-(1-methylethyl)acetamide. One of the areas of interest is its potential use as a pain reliever and fever reducer in humans. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of other medical conditions, such as inflammation and cancer. Further studies are needed to determine its potential applications in these areas.

Synthesis Methods

N-Acetyl-N-(1-methylethyl)acetamide can be synthesized through the reaction of N-Acetyl-N-(1-methylethyl)acetamiden with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of N-acetyl-N-(1-methylethyl)acetamide as a white crystalline solid.

Scientific Research Applications

N-Acetyl-N-(1-methylethyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess analgesic and antipyretic properties similar to those of N-Acetyl-N-(1-methylethyl)acetamiden. However, unlike N-Acetyl-N-(1-methylethyl)acetamiden, N-Acetyl-N-(1-methylethyl)acetamide does not cause liver toxicity, making it a safer alternative.

properties

CAS RN

1563-85-5

Product Name

N-Acetyl-N-(1-methylethyl)acetamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-acetyl-N-propan-2-ylacetamide

InChI

InChI=1S/C7H13NO2/c1-5(2)8(6(3)9)7(4)10/h5H,1-4H3

InChI Key

WCEGPMFZWQIRAR-UHFFFAOYSA-N

SMILES

CC(C)N(C(=O)C)C(=O)C

Canonical SMILES

CC(C)N(C(=O)C)C(=O)C

Other CAS RN

1563-85-5

synonyms

N-acetyl-N-(1-methylethyl)acetamide

Origin of Product

United States

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